molecular formula C15H18N2O3 B7590655 (2R)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-methylbutanoic acid

(2R)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-methylbutanoic acid

Cat. No.: B7590655
M. Wt: 274.31 g/mol
InChI Key: AZEGJHGXTSUPPG-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-methylbutanoic acid is a complex organic compound featuring an indole moiety linked to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-methylbutanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as indole, acetic anhydride, and 3-methylbutanoic acid.

    Acetylation: Indole undergoes acetylation with acetic anhydride in the presence of a catalyst like pyridine to form 1-acetylindole.

    Amidation: The 1-acetylindole is then reacted with 3-methylbutanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-scale reactors: to handle the acetylation and amidation reactions.

    Continuous flow processes: to enhance efficiency and yield.

    Purification techniques: such as crystallization or chromatography to obtain high-purity product.

Types of Reactions:

    Oxidation: The indole ring can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group in the acetyl moiety can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The indole ring is susceptible to electrophilic substitution reactions, often using halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of secondary alcohols from the acetyl group.

    Substitution: Halogenated indole derivatives.

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology:

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.

    Protein Binding: Studied for its binding affinity to various proteins.

Medicine:

    Drug Development: Explored as a potential lead compound for developing new pharmaceuticals.

    Therapeutic Agents: Evaluated for its anti-inflammatory and anticancer properties.

Industry:

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Investigated for its potential use in agrochemicals.

Mechanism of Action

The mechanism of action of (2R)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-methylbutanoic acid involves:

    Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

    Pathways Involved: Modulation of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.

Comparison with Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.

    Indole-3-butyric acid: Another plant hormone with a butanoic acid moiety.

Uniqueness:

    Structural Features: The combination of an indole ring with an acetylated amino group and a butanoic acid backbone makes it unique.

    Biological Activity: Exhibits distinct biological activities compared to other indole derivatives, making it a valuable compound for research and development.

This comprehensive overview highlights the significance of (2R)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-methylbutanoic acid in various scientific and industrial fields

Properties

IUPAC Name

(2R)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-9(2)14(15(19)20)17-13(18)7-10-8-16-12-6-4-3-5-11(10)12/h3-6,8-9,14,16H,7H2,1-2H3,(H,17,18)(H,19,20)/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZEGJHGXTSUPPG-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)CC1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)O)NC(=O)CC1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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